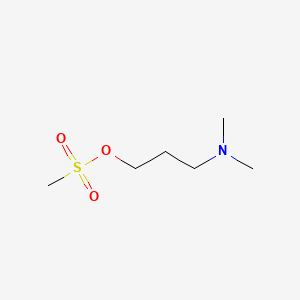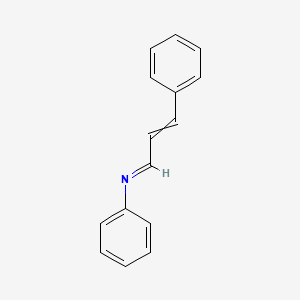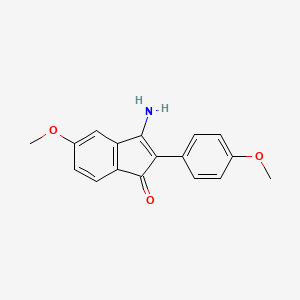
3-(dimethylamino)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid, which is known for its strong acidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(dimethylamino)propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 3-dimethylaminopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 3-dimethylaminopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(dimethylamino)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 3-dimethylaminopropyl ester involves its interaction with molecular targets through its ester functional group. The ester can undergo hydrolysis to release methanesulfonic acid and 3-dimethylaminopropanol, which can then interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a catalyst.
Comparación Con Compuestos Similares
3-(dimethylamino)propyl methanesulfonate can be compared with other sulfonate esters, such as:
Ethyl methanesulfonate: Known for its use in mutagenesis studies.
Methyl methanesulfonate: Commonly used as an alkylating agent in chemical research.
Isopropyl methanesulfonate: Utilized in organic synthesis for its reactivity.
Propiedades
Fórmula molecular |
C6H15NO3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl methanesulfonate |
InChI |
InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
Clave InChI |
DMUAMSFZSOIBAR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Ethoxyethoxy)-3-methoxyphenyl]methanamine](/img/structure/B8662673.png)


![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)






![[(2,4-Dichlorobenzoyl)amino]thiourea](/img/structure/B8662756.png)



